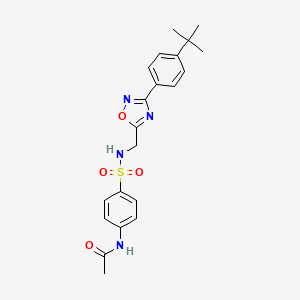
1-Ethylpyrene
Vue d'ensemble
Description
1-Ethylpyrene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C18H14 It is a derivative of pyrene, where an ethyl group is substituted at the 1-position of the pyrene ring
Applications De Recherche Scientifique
1-Ethylpyrene has several applications in scientific research:
Environmental Studies: It is used as a model compound to study the behavior and fate of PAHs in the environment, including their degradation and interaction with soil and water.
Material Science: Due to its aromatic structure, this compound is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Biological Studies: It is studied for its metabolic pathways in biological systems, particularly its hydroxylation by cytochrome P450 enzymes, which is relevant for understanding the metabolism of PAHs in humans and animals.
Chemical Research: It serves as a precursor for the synthesis of more complex organic molecules and is used in various organic synthesis reactions.
Méthodes De Préparation
1-Ethylpyrene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This method involves the introduction of an ethyl group to the pyrene ring through electrophilic substitution reactions. Common reagents used include ethyl halides and Lewis acids as catalysts.
Friedel-Crafts Alkylation: This is a specific type of electrophilic aromatic substitution where pyrene reacts with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form this compound.
Industrial Production: Industrially, this compound can be produced by catalytic alkylation of pyrene with ethylene in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
1-Ethylpyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-(1-pyrenyl)ethanol and further to 1-pyrenylcarboxylic acid. Common oxidizing agents include chromates and permanganates.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Hydrogenation reactions typically use catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at various positions on the pyrene ring, leading to products like brominated or nitrated derivatives. Common reagents include bromine or nitric acid.
Mécanisme D'action
The primary mechanism of action of 1-ethylpyrene involves its metabolism by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can undergo further reactions, such as conjugation with sulfate or glucuronic acid, facilitating their excretion from the body. The metabolic pathways and the enzymes involved are crucial for understanding the compound’s biological effects and potential toxicity.
Comparaison Avec Des Composés Similaires
1-Ethylpyrene can be compared with other similar compounds, such as:
1-Methylpyrene: Similar in structure but with a methyl group instead of an ethyl group. It undergoes similar metabolic pathways but forms different primary alcohols upon hydroxylation.
Pyrene: The parent compound without any alkyl substitution. It has different reactivity and applications compared to its alkylated derivatives.
1-Propylpyrene: Another alkylated derivative with a propyl group. It has different physical and chemical properties due to the longer alkyl chain.
This compound stands out due to its specific reactivity and the unique products formed during its chemical reactions, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
1-ethylpyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-2-12-6-7-15-9-8-13-4-3-5-14-10-11-16(12)18(15)17(13)14/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAMZDRREBOHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878251 | |
| Record name | 1-ethylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17088-22-1, 56142-12-2 | |
| Record name | 1-Ethylpyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017088221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrene, ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056142122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-ethylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ETHYL PYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/982JRB827L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclopropanecarboxamide](/img/structure/B7698230.png)
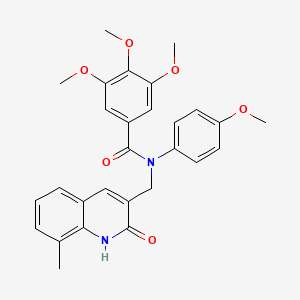
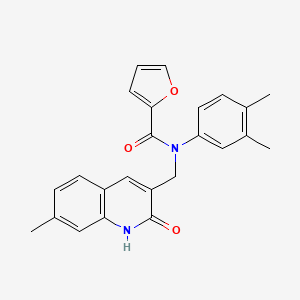

![N-benzyl-2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-methylacetamide](/img/structure/B7698252.png)
![N-ethyl-3,5-dimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B7698260.png)
![N-benzyl-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7698284.png)
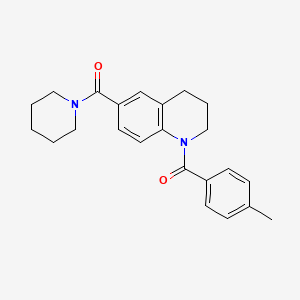

![4-((1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7698322.png)
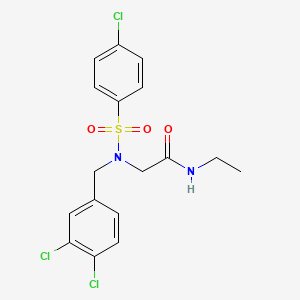
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B7698325.png)
